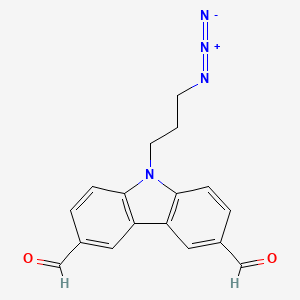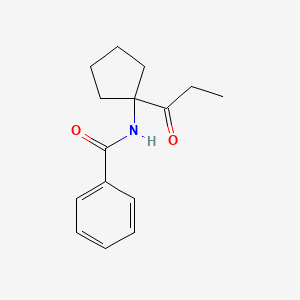
N-(1-propanoylcyclopentyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-propanoylcyclopentyl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry. This compound is characterized by the presence of a benzamide group attached to a cyclopentyl ring, which is further substituted with a propanoyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propanoylcyclopentyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with cyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of solid-supported catalysts and automated systems further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: N-(1-propanoylcyclopentyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted benzamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted benzamides
科学研究应用
Chemistry: N-(1-propanoylcyclopentyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions between benzamide derivatives and biological targets. It serves as a model compound for investigating the binding affinity and specificity of benzamides to enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry. It is being explored for its anti-inflammatory, analgesic, and anticancer properties. Researchers are investigating its mechanism of action and therapeutic potential in various disease models.
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals and polymers. Its stability and reactivity make it suitable for use in the production of high-performance materials.
作用机制
The mechanism of action of N-(1-propanoylcyclopentyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The propanoyl and cyclopentyl groups contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for the synthesis of various benzamide derivatives.
N-(1-methylcyclopentyl)benzamide: A structurally similar compound with a methyl group instead of a propanoyl group, used in similar applications.
N-(1-phenylcyclopentyl)benzamide: Another related compound with a phenyl group, known for its potential therapeutic properties.
Uniqueness: N-(1-propanoylcyclopentyl)benzamide is unique due to the presence of the propanoyl group, which enhances its reactivity and binding affinity compared to other benzamide derivatives. This structural feature makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
500168-42-3 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC 名称 |
N-(1-propanoylcyclopentyl)benzamide |
InChI |
InChI=1S/C15H19NO2/c1-2-13(17)15(10-6-7-11-15)16-14(18)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,16,18) |
InChI 键 |
NMRUJSHZYLZLMR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1(CCCC1)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


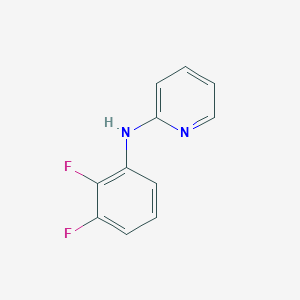
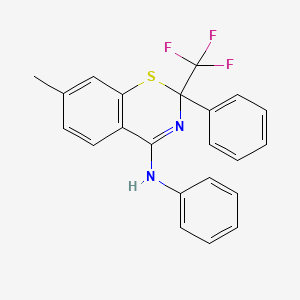
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)

![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)
![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
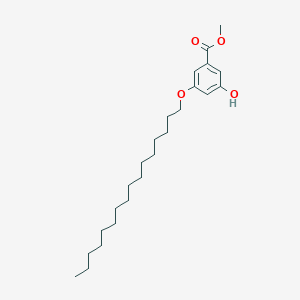

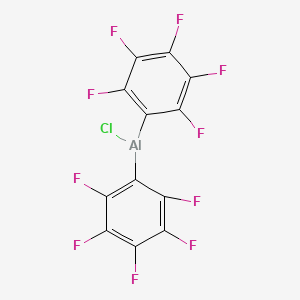
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
